molecular formula C17H22FNO2 B2921042 N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE CAS No. 1797559-03-5

N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE

Cat. No.: B2921042
CAS No.: 1797559-03-5
M. Wt: 291.366
InChI Key: YWECQDGTEPRSMI-UHFFFAOYSA-N
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Description

N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclohex-3-ene-1-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenyl group, a methoxypropyl group, and a cyclohexene carboxamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclohex-3-ene-1-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route involves the reaction of 2-fluorobenzaldehyde with methoxypropylamine to form an imine intermediate, followed by cyclization with cyclohex-3-ene-1-carboxylic acid under acidic conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. For example, it may inhibit the production of inflammatory cytokines by interfering with the signaling pathways involved in their synthesis .

Comparison with Similar Compounds

N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclohex-3-ene-1-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO2/c1-17(21-2,14-10-6-7-11-15(14)18)12-19-16(20)13-8-4-3-5-9-13/h3-4,6-7,10-11,13H,5,8-9,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWECQDGTEPRSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCC=CC1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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